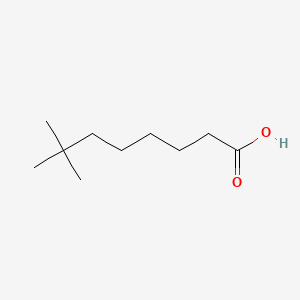
4-chloro-2-(chloromethyl)-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(chloromethyl)-1-fluorobenzene, commonly known as 4-chloro-2-CMF, is an organofluorine compound with a wide range of applications in the medical and scientific fields. It is a versatile fluorinating agent and is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. 4-chloro-2-CMF has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-CMF has a wide range of applications in the medical and scientific fields. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated peptides. In addition, 4-chloro-2-CMF is used in the synthesis of fluorinated polymers, which are used in the manufacture of medical devices and drug delivery systems.
Wirkmechanismus
4-chloro-2-CMF is a fluorinating agent, meaning it is capable of introducing fluorine atoms into organic molecules. This is achieved through a process known as nucleophilic substitution, in which the fluorine atom is substituted for a hydrogen atom in the target molecule. The reaction is facilitated by the presence of a base, such as potassium hydroxide, which serves as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-CMF have been extensively studied. It has been shown to have a wide range of effects on enzymes, proteins, and other biological molecules. For example, 4-chloro-2-CMF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-chloro-2-CMF has been shown to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the breakdown of purines.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-CMF is a versatile fluorinating agent and is used in a variety of lab experiments. It has several advantages, including its low cost, low toxicity, and ease of use. Additionally, it is stable in aqueous solutions and does not react with most organic compounds. However, 4-chloro-2-CMF has some limitations, such as its slow reaction rate and its tendency to react with certain compounds.
Zukünftige Richtungen
There are several potential future directions for 4-chloro-2-CMF. For example, it could be used in the synthesis of novel fluorinated compounds, such as fluorinated steroids and fluorinated peptides. Additionally, it could be used in the synthesis of fluorinated polymers, which could be used in the manufacture of medical devices and drug delivery systems. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have an inhibitory effect on several enzymes.
Synthesemethoden
4-chloro-2-CMF can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-4-fluorobenzene with sodium chloroacetate in the presence of a base, such as potassium hydroxide, to form 4-chloro-2-CMF. The reaction is typically carried out in an inert atmosphere and at a temperature of 0°C. The reaction is usually complete within one hour.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)-1-fluorobenzene involves the chlorination of 1-fluoro-4-methylbenzene followed by the introduction of a chloromethyl group using chloromethyl methyl ether.", "Starting Materials": [ "1-fluoro-4-methylbenzene", "Chlorine gas", "Chloromethyl methyl ether", "Anhydrous aluminum chloride", "Anhydrous hydrogen fluoride" ], "Reaction": [ "1. Chlorination of 1-fluoro-4-methylbenzene using chlorine gas and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-1-fluoro-4-methylbenzene.", "2. Introduction of a chloromethyl group to 4-chloro-1-fluoro-4-methylbenzene using chloromethyl methyl ether and anhydrous aluminum chloride as a catalyst to obtain 4-chloro-2-(chloromethyl)-1-fluorobenzene.", "3. Treatment of 4-chloro-2-(chloromethyl)-1-fluorobenzene with anhydrous hydrogen fluoride to remove the methyl group and obtain the final product." ] } | |
CAS-Nummer |
87409-84-5 |
Produktname |
4-chloro-2-(chloromethyl)-1-fluorobenzene |
Molekularformel |
C7H5Cl2F |
Molekulargewicht |
179 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



